molecular formula C6H8BNO3 B1303067 (4-methoxypyridin-3-yl)boronic Acid CAS No. 355004-67-0

(4-methoxypyridin-3-yl)boronic Acid

Cat. No. B1303067
M. Wt: 152.95 g/mol
InChI Key: YUTPAZKVEOJQCY-UHFFFAOYSA-N
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Description

“(4-Methoxypyridin-3-yl)boronic acid hydrochloride” is a useful reactant for the preparation of imidazopyridazinyl compounds acting as CYP17 inhibitors, which are useful in treating cancer .


Synthesis Analysis

Boronic acids, including “(4-methoxypyridin-3-yl)boronic acid”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acid derivatives has been reported in various studies .


Molecular Structure Analysis

The molecular formula of “(4-methoxypyridin-3-yl)boronic acid” is C6H8BNO3 .


Chemical Reactions Analysis

“(4-methoxypyridin-3-yl)boronic acid” is involved in various chemical reactions. For instance, it is used in the preparation of imidazopyridazinyl compounds .


Physical And Chemical Properties Analysis

The molecular weight of “(4-methoxypyridin-3-yl)boronic acid” is 152.95 g/mol

Scientific Research Applications

  • Scientific Field: Suzuki–Miyaura Coupling

    • Boronic acids are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is used in organic synthesis to create biaryl compounds .
  • Scientific Field: Construction of Therapeutically Useful Bioconjugates

    • Boronic acids can be used as building blocks for the construction of therapeutically useful bioconjugates . These constructs recently emerged as a new generation of high-precision therapeutics, with several representatives reaching the market .
  • Scientific Field: Catalysts and Sensors

    • Boronic acids have been used for several applications such as catalysts for regioselective activation of polyols or epoxide opening . They have also been used as building blocks in double Suzuki coupling , and in sensors .

properties

IUPAC Name

(4-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-11-6-2-3-8-4-5(6)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTPAZKVEOJQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376303
Record name (4-Methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methoxypyridin-3-yl)boronic Acid

CAS RN

355004-67-0
Record name (4-Methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxypyridine-3-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Patil, A Hosni-Ahmed, TS Jones… - Anti-Cancer Agents …, 2014 - ingentaconnect.com
Glioblastoma Multiforme (GBM) continues to demand improved chemotherapeutic solutions. In order to discover novel chemotherapeutic agents for GBM, we identified novel …
Number of citations: 7 www.ingentaconnect.com
NR Norcross, B Baragana, C Wilson… - Journal of Medicinal …, 2016 - ACS Publications
In this paper we describe the optimization of a phenotypic hit against Plasmodium falciparum, based on a trisubstituted pyrimidine scaffold. This led to compounds with good …
Number of citations: 19 pubs.acs.org

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